molecular formula C16H22O10 B1671434 Geniposidic acid CAS No. 27741-01-1

Geniposidic acid

Cat. No.: B1671434
CAS No.: 27741-01-1
M. Wt: 374.34 g/mol
InChI Key: ZJDOESGVOWAULF-UHFFFAOYSA-N
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Description

Geniposidic acid is a natural chemical compound classified as an iridoid glucoside. It is found in various plants, including Eucommia ulmoides and Gardenia jasminoides . This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications.

Mechanism of Action

Target of Action

Geniposidic acid (GPA) is a bioactive compound that primarily targets the Farnesoid X receptor (FXR) . FXR is a promising therapeutic target for bone metabolism diseases . Additionally, GPA has been found to target isocitrate dehydrogenase (IDH)1 and IDH2 .

Mode of Action

GPA interacts with its targets to exert various effects. It activates FXR, which promotes bone formation and treats osteoporosis . In vitro, GPA reduces the miR-144-5p level, directly acting on IDH1 and IDH2, and improves the function of Enmh cells by modulating the TCA cycle in an ethanol-induced hepatocyte apoptosis model .

Biochemical Pathways

The mechanisms of action of GPA mainly include anti-oxidation, anti-inflammation, and the regulation of apoptosis . It has been reported that GPA activates a PI3K/AKT/GAP43 regulatory axis to alleviate Alzheimer’s disease progression in mice . Furthermore, GPA has been found to induce apoptosis in various cell lines through the activation of mitogen-activated protein kinase members and the mitochondrial pathway .

Pharmacokinetics

The pharmacokinetics of GPA involves how the compound is absorbed, distributed, metabolized, and excreted in the body . .

Result of Action

GPA administration significantly improves cognitive impairment, reduces Aβ accumulation and neuronal apoptosis in Alzheimer’s disease mice, and alleviates inflammation and axonal injury of Aβ1-42-induced neurons . It also enhances the osteogenic activity and mineralization of osteoblasts .

Action Environment

Environmental factors can influence the extraction and thus the bioavailability of GPA. For instance, annual sunshine duration has been found to be significantly and positively correlated to the contents of GPA . Furthermore, altitude has been reported to influence the content of active substances like GPA .

Biochemical Analysis

Biochemical Properties

Geniposidic acid interacts with various enzymes, proteins, and other biomolecules. It has been found to have anti-aging effects through antioxidative stress and autophagy induction . It increases the activities and gene expression levels of superoxide dismutase (SOD), reducing the contents of reactive oxygen species (ROS) and malondialdehyde (MDA), which are involved in oxidative stress .

Cellular Effects

This compound has been shown to have protective effects on cells. For instance, it protects UVB-induced cytotoxic damage and reduces apoptotic cell death caused by UVB in human keratinocytes . It also decreases the formation of cleaved caspase-3 and reduces both tailed DNA and cyclobutane pyrimidine dimer (CPD), which are increased by UVB .

Molecular Mechanism

The molecular mechanism of this compound involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound has been found to activate a PI3K/AKT/GAP43 regulatory axis to alleviate Alzheimer’s disease progression in mice .

Temporal Effects in Laboratory Settings

This compound has shown to have long-term effects on cellular function in both in vitro and in vivo studies. For example, it has been found to significantly improve cognitive impairment, reduce Aβ accumulation and neuronal apoptosis in AD mice, and alleviate inflammation and axonal injury of Aβ1-42-induced neurons .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been found to significantly improve the cognitive impairment in AD mice when administered at appropriate dosages .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it has been found to follow two distinct metabolic pathways in vivo. The main metabolic pathway involves the hydrolysis of the hydroxyl groups followed by a series of reactions, such as taurine, sulfate, and glucuronide conjugation .

Chemical Reactions Analysis

Types of Reactions: Geniposidic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride can be employed to reduce this compound.

    Substitution: Substitution reactions can occur under acidic or basic conditions, depending on the desired product.

Major Products: The major products formed from these reactions include derivatives of this compound with modified functional groups, which can exhibit different biological activities .

Comparison with Similar Compounds

  • Genipin
  • Geniposide
  • Iridoid glycosides

Comparison: Geniposidic acid is unique due to its specific molecular structure and the range of biological activities it exhibits. While genipin and geniposide share some similarities in their anti-inflammatory and antioxidant properties, this compound has distinct advantages in terms of its anti-aging and anti-cancer effects .

Biological Activity

Geniposidic acid (GPA), a bioactive compound derived from Gardenia jasminoides, has garnered significant attention for its diverse biological activities. This article explores the various pharmacological effects of GPA, including its antioxidant, anti-inflammatory, and neuroprotective properties, supported by recent research findings and case studies.

1. Antioxidant Activity

GPA exhibits strong antioxidant properties, which are critical in mitigating oxidative stress-related damage. A study demonstrated that GPA significantly improved the survival rate of yeast cells under oxidative stress conditions induced by hydrogen peroxide (H₂O₂). The survival rates were notably higher in groups treated with GPA compared to control groups, indicating its potential as an anti-aging agent through the induction of antioxidative stress mechanisms .

Table 1: Survival Rates of Yeast under Oxidative Stress

TreatmentSurvival Rate (%)
Negative Control52.70 ± 1.23
Positive Control (10 µM RES)64.28 ± 2.09
1 µM GPA66.00 ± 1.09
3 µM GPA64.18 ± 2.78

2. Anti-inflammatory Effects

GPA has been shown to alleviate inflammation in various models, notably in osteoarthritis and inflammatory bowel disease (IBD). Research indicates that GPA inhibits chondrocyte ferroptosis and reduces inflammatory markers such as IL-1β and TNF-α in DSS-induced colitis models. The compound also modulates gut microbiota, which is crucial for maintaining intestinal health .

Case Study: DSS-Induced Colitis

In a study involving a mouse model of colitis induced by dextran sulfate sodium (DSS), GPA treatment resulted in:

  • Weight Recovery: Significant improvement in body weight loss.
  • Colon Length: Restoration of colon length affected by DSS.
  • Histopathological Damage: Reduction in colonic damage observed through histological analysis.

3. Neuroprotective Properties

GPA's neuroprotective effects have been linked to its ability to inhibit monoamine oxidase (MAO) activity, which is relevant for treating neurodegenerative disorders such as Parkinson's disease. In vitro studies have shown that GPA selectively inhibits MAO-B, suggesting its potential use as a therapeutic agent for depression and related conditions .

Table 2: Inhibition Potency of GPA on MAO Enzymes

EnzymeIC50 (µmol/L)
MAO-A>2000
MAO-B223

The mechanisms underlying the biological activities of GPA involve several pathways:

  • Antioxidative Stress Pathway: Activation of NRF2 signaling enhances the expression of antioxidant genes, reducing oxidative damage .
  • Inflammation Modulation: GPA downregulates NF-κB signaling pathways, leading to decreased production of pro-inflammatory cytokines .
  • Gut Microbiota Regulation: GPA promotes beneficial gut microbiota composition, which is essential for overall health and disease prevention .

Properties

IUPAC Name

7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O10/c17-3-6-1-2-7-8(14(22)23)5-24-15(10(6)7)26-16-13(21)12(20)11(19)9(4-18)25-16/h1,5,7,9-13,15-21H,2-4H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDOESGVOWAULF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(C2C1C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27741-01-1
Record name Geniposidic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034942
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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